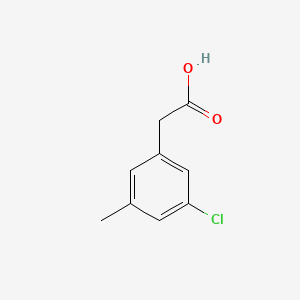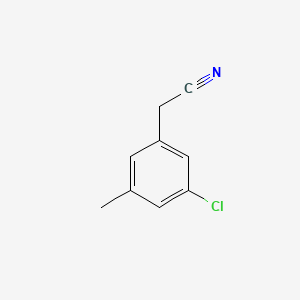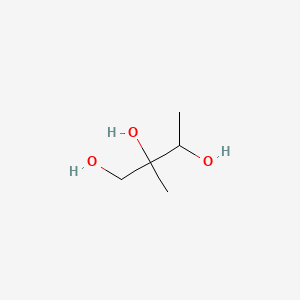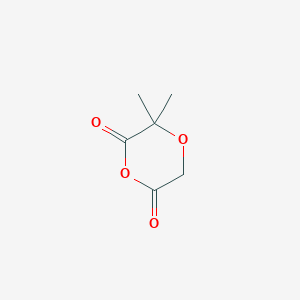
3,3-dimethyl-1,4-dioxane-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1,4-dioxane-2,6-dione is a cyclic diketone with the molecular formula C6H8O4DL-lactide or rac-lactide . This compound is notable for its applications in polymer chemistry, particularly in the production of biodegradable polymers.
Synthetic Routes and Reaction Conditions:
Lactide Synthesis: DL-lactide can be synthesized through the polymerization of lactic acid. The process involves heating lactic acid under reduced pressure to form a cyclic dimer, which is DL-lactide.
Industrial Production Methods: On an industrial scale, DL-lactide is produced by the continuous removal of water from lactic acid in a reactor under vacuum conditionsvacuum distillation .
Types of Reactions:
Polymerization: DL-lactide readily undergoes ring-opening polymerization to form polylactic acid (PLA), a biodegradable polymer.
Hydrolysis: DL-lactide can be hydrolyzed to yield lactic acid, which can then be used in various applications.
Oxidation: DL-lactide can be oxidized to form other derivatives, such as hydroxy acids.
Common Reagents and Conditions:
Catalysts: Tin(II) 2-ethylhexanoate is commonly used as a catalyst in the polymerization of DL-lactide.
Conditions: Polymerization is typically carried out at elevated temperatures (e.g., 120-160°C) under an inert atmosphere to prevent unwanted side reactions.
Major Products Formed:
Polylactic Acid (PLA): The primary product of DL-lactide polymerization, used in biodegradable plastics and medical devices.
Lactic Acid: Obtained through hydrolysis, used in food, pharmaceuticals, and cosmetics.
Scientific Research Applications
Chemistry: DL-lactide is extensively used in the synthesis of biodegradable polymers, which are important for developing sustainable materials. Biology: Polylactic acid derived from DL-lactide is used in tissue engineering and drug delivery systems due to its biocompatibility. Medicine: PLA is used to manufacture surgical sutures, implants, and other medical devices that degrade in the body over time. Industry: DL-lactide is utilized in the production of eco-friendly packaging materials and agricultural films.
Mechanism of Action
Polymerization Mechanism: The ring-opening polymerization of DL-lactide involves the cleavage of the ester bond in the presence of a catalyst, leading to the formation of PLA chains. The molecular targets and pathways involved include the ester bonds in the lactide monomer and the growing polymer chain.
Comparison with Similar Compounds
Meldrum's Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Another cyclic diketone, but with a different structure and reactivity.
Glycolide (1,4-Dioxane-2,5-dione): Similar to DL-lactide but without the methyl groups, leading to different polymerization behavior.
Uniqueness: DL-lactide's unique feature is its ability to form biodegradable polymers with excellent mechanical properties and biocompatibility, making it highly valuable in medical and environmental applications.
Properties
IUPAC Name |
3,3-dimethyl-1,4-dioxane-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-6(2)5(8)10-4(7)3-9-6/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBUWBOUFGDIIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)OC(=O)CO1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(3-fluorophenyl)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6613684.png)
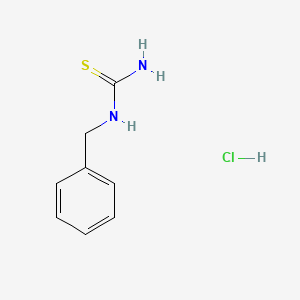
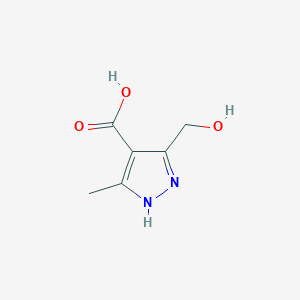
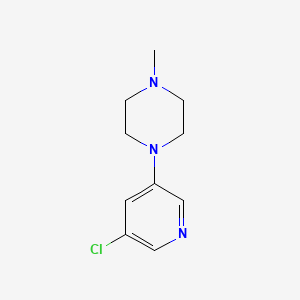
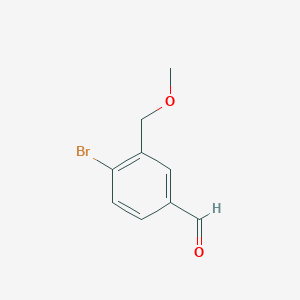
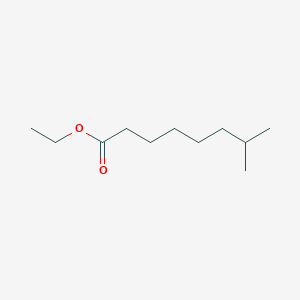
![2-oxo-N-(3,3,5-trimethylcyclohexyl)-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B6613740.png)
![4-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoicacid](/img/structure/B6613746.png)
![2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6613747.png)
![2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6613753.png)
